

Comparative Synthesis Guide: Optimizing USP19 Inhibitor Production

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Compound of Interest

Compound Name: Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine

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Executive Summary

Ubiquitin Specific Peptidase 19 (USP19) is a critical deubiquitinating enzyme (DUB) implicated in muscle wasting (cachexia), ERAD (Endoplasmic Reticulum-Associated Degradation), and cancer cell proliferation. Unlike broad-spectrum DUB inhibitors (e.g., b-AP15), second-generation USP19 inhibitors require high selectivity to avoid off-target effects on the proteasome or other USPs (like USP7).

This guide compares two distinct synthetic approaches:

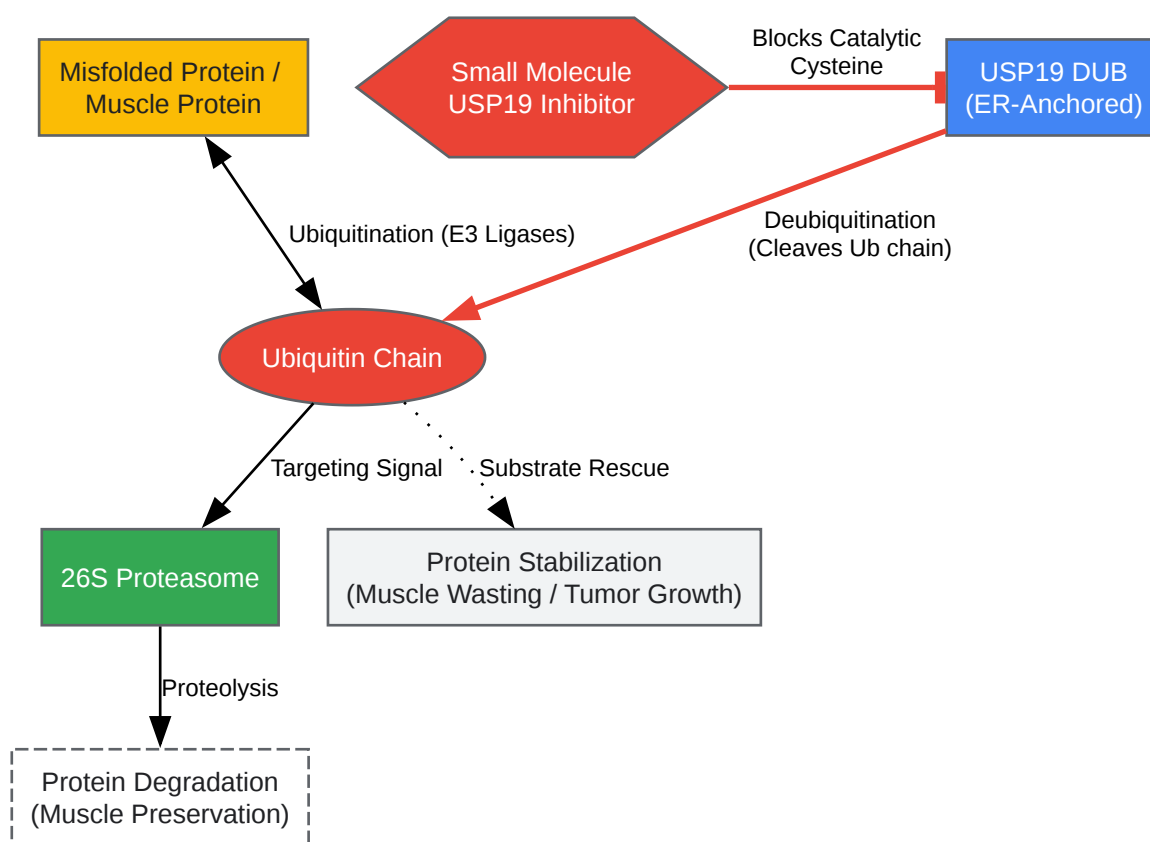
- **Route A (The "Spiro" Route):** Synthesis of the 7-azaspiro[4.5]decane scaffold (e.g., ADC-series precursors). This route yields "first-in-class" inhibitors with sub-nanomolar potency but demands complex stereochemical control.
- **Route B (The "Linear" Route):** Synthesis of 4-hydroxypiperidine derivatives. This represents an earlier, chemically accessible route suitable for probe generation but often lacking the metabolic stability and selectivity of the spiro-class.

Biological Context & Mechanism

USP19 regulates the stability of key substrates including KPC1 (regulating p27Kip1), HIF-1 α , and muscle-specific proteins. Inhibition of USP19 prevents the rescue of these substrates from proteasomal degradation, thereby reversing muscle atrophy and inhibiting tumor growth.

Signaling Pathway Visualization

The following diagram illustrates the role of USP19 in the ERAD pathway and muscle wasting, highlighting the intervention point for inhibitors.



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Figure 1: Mechanism of Action.[1][2][3][4][5][6][7][8] USP19 rescues substrates from degradation.[5][9] Inhibitors block this rescue, promoting the clearance of misfolded proteins or oncogenic factors.

Comparative Synthesis Analysis

Route A: The 7-Azaspiro[4.5]decane Route (High Potency)

Target Compound:(S)-1-(((S)-7-((R)-3-cyclohexyl-2-methylpropanoyl)-10-hydroxy-7-azaspiro[4.5]decan-10-yl)methyl)-4-phenylpyrrolidin-2-one (Representative of the patent US2022/0213059 class).

This route constructs a rigid spiro-cycle that locks the inhibitor into a conformation highly complementary to the USP19 active site.

Key Synthetic Challenges:

- **Stereocenter Generation:** Requires setting multiple chiral centers (C10 on the spiro ring and the side chain).
- **Spiro-Cyclization:** Formation of the quaternary carbon at the spiro junction.
- **Regioselectivity:** Selective functionalization of the nitrogen atoms in the spiro system.

Synthesis Workflow (Route A)



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Figure 2: Route A constructs the spiro-core via Ring-Closing Metathesis (RCM) or alkylation, followed by precise chiral resolution.

Route B: The 4-Hydroxypiperidine Route (Standard)

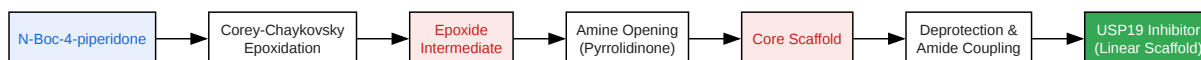
Target Compound:1-((1-(3-phenylbutanoyl)-4-hydroxypiperidin-4-yl)methyl)pyrrolidin-2-one derivatives.

This route is modular and ideal for generating structure-activity relationship (SAR) libraries but often yields compounds with lower metabolic stability due to the flexible piperidine ring.

Key Synthetic Challenges:

- Core Functionalization: Introducing the C4-aminomethyl group.
- Library Diversity: Rapid coupling of various acid chlorides/carboxylic acids to the piperidine nitrogen.

Synthesis Workflow (Route B)



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Figure 3: Route B utilizes a divergent strategy starting from a common epoxide intermediate.

Technical Comparison of Methodologies

Feature	Route A (Spiro-Decane)	Route B (Hydroxypiperidine)
Primary Application	Clinical Candidate Manufacturing	Hit-to-Lead / Probe Discovery
Stereochemical Complexity	High (3+ chiral centers)	Medium (1-2 chiral centers)
Key Reaction	Ring-Closing Metathesis or Spiro-alkylation	Corey-Chaykovsky Epoxidation
Overall Yield	Low to Moderate (15-25%)	High (40-60%)
Selectivity Profile	Excellent (>100x vs USP7/Proteasome)	Moderate (Risk of off-target DUB inhibition)
Purification Requirement	Chiral SFC / HPLC often required	Standard Flash Chromatography

Detailed Experimental Protocols

Protocol 1: Synthesis of the Spiro-Core (Route A)

Adapted from WO2018/020242 and US2022/0213059.

Objective: Synthesis of tert-butyl 10-oxo-7-azaspiro[4.5]decane-7-carboxylate (Key Intermediate).

- Alkylation:
 - Charge a reactor with N-Boc-4-piperidone (1.0 eq) and THF. Cool to 0°C.
 - Add LiHMDS (1.1 eq) dropwise. Stir for 30 min.
 - Add Allyl bromide (1.2 eq) slowly to maintain temp <5°C.
 - Warm to RT and stir for 4 hours. Quench with sat. NH₄Cl.
 - Checkpoint: Verify mono-allylation via LC-MS.
- Functionalization & Cyclization:
 - Subject the mono-allyl intermediate to a second alkylation with allyl bromide or a bifunctional alkylating agent depending on the specific spiro-ring size desired (5-membered ring for [4.5] system).
 - Alternatively, use Ring-Closing Metathesis (RCM): Dissolve diallyl intermediate in DCM. Degas with N₂. Add Grubbs II catalyst (2 mol%). Reflux for 12h.
- Oxidation:
 - Treat the resulting spiro-alkene with mCPBA or Sharpless conditions if chiral induction is attempted early (though chiral resolution is typically performed later).

Protocol 2: Epoxide Opening (Route B)

Standard protocol for Hydroxypiperidine derivatives.

- Reagents: Trimethylsulfoxonium iodide (1.2 eq), NaH (1.5 eq), DMSO/THF.
- Procedure:
 - Generate the ylide by adding NaH to Trimethylsulfoxonium iodide in DMSO at RT. Stir until gas evolution ceases (approx. 1h).[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[10\]](#)[\[11\]](#)

- Add N-Boc-4-piperidone in THF dropwise.
- Heat to 50°C for 2 hours.
- Workup: Pour into ice water, extract with EtOAc.
- Ring Opening:
 - Dissolve the crude epoxide in Ethanol.
 - Add the nucleophile (e.g., 4-phenylpyrrolidin-2-one or a simple amine) (1.5 eq) and TEA (2 eq).
 - Reflux for 16 hours.
 - Result: This yields the 4-hydroxypiperidine-4-aminomethyl core ready for deprotection and coupling.

Critical Quality Attributes (CQAs)

For researchers validating these inhibitors, the following CQAs are non-negotiable:

- Enantiomeric Excess (ee): >98% is required for Route A. The biological activity often resides in a single enantiomer (typically the (S,S) or (S,R) configuration depending on the side chain).
- Solubility: The spiro-scaffold significantly improves lipophilicity; ensure formulation in vehicles like 10% DMSO / 40% PEG400 for animal studies.
- Selectivity Check: Always validate against a DUB panel (Ubiquigent or similar) to ensure no inhibition of USP7 or USP14.

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